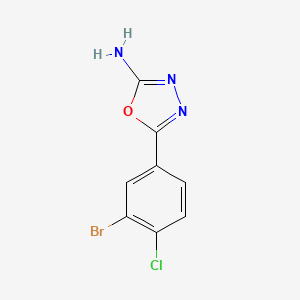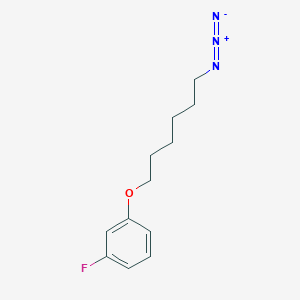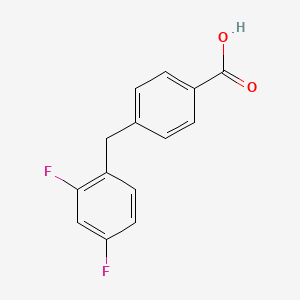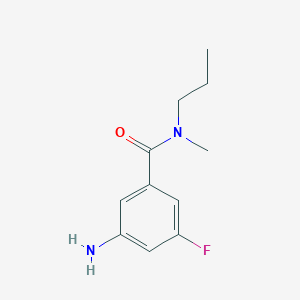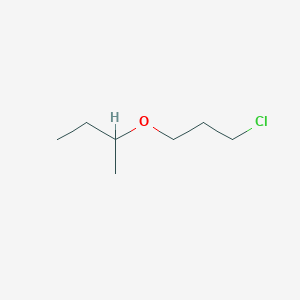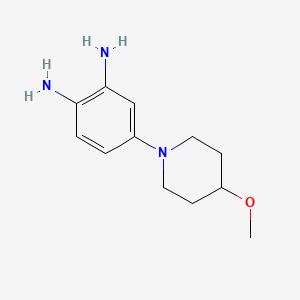
4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a methoxypiperidine group and two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-methoxypiperidine with benzene-1,2-diamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Substitution: The amine groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce a more saturated amine compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound is structurally similar but features a methyl group instead of a methoxy group.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: Another related compound with a more complex structure.
Uniqueness
4-(4-Methoxypiperidin-1-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypiperidine group differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields of research.
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
4-(4-methoxypiperidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H19N3O/c1-16-10-4-6-15(7-5-10)9-2-3-11(13)12(14)8-9/h2-3,8,10H,4-7,13-14H2,1H3 |
InChI-Schlüssel |
IOXWNXRYHRTWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


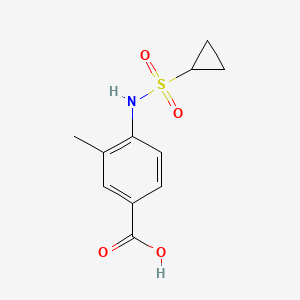
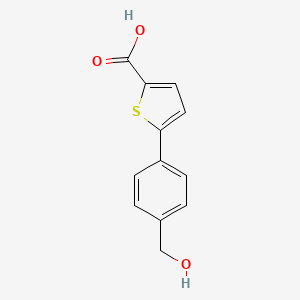
![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
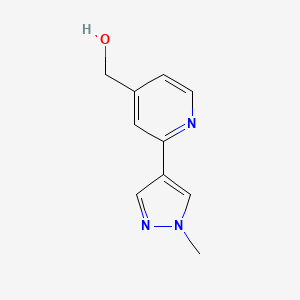
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
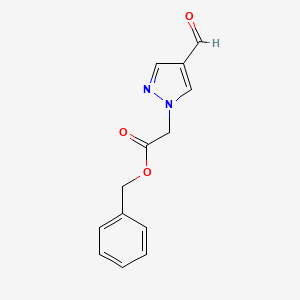
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
